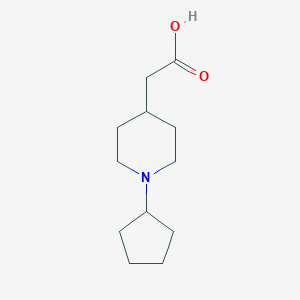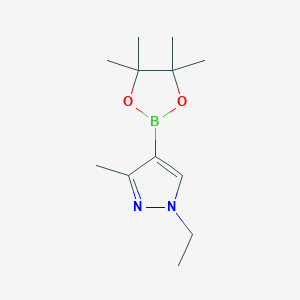![molecular formula C18H18ClN5O2 B1470172 ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1306753-57-0](/img/structure/B1470172.png)
ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Übersicht
Beschreibung
Ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
This compound is involved in the study of regioselective and regiospecific reactions, demonstrating the selectivity of reactions in various solvents, which is crucial for synthesizing targeted heterocyclic compounds. For example, the formation of a pyridone cycle and regioselective cyclization resulting in fused 1,2-diazepines in specific solvents highlight its utility in organic synthesis and the development of novel compounds with potential applications in medicinal chemistry and material science (Didenko et al., 2010).
Antimicrobial Activities
The compound has been used as a precursor for synthesizing new chemicals with evaluated antimicrobial activities, showing its potential in developing new therapeutic agents. For instance, the preparation of 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and related compounds demonstrates their structural establishment and antimicrobial activity evaluation, indicating its role in the discovery of new antimicrobials (El-Agrody et al., 2011).
Synthesis of Heterocyclic Compounds
The compound is also a key intermediate in the synthesis of various heterocyclic compounds, which are essential in pharmaceutical research for their potential biological activities. The synthesis of new pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-ones by condensation with primary amines showcases its versatility in creating diverse heterocyclic frameworks with possible application in drug development (Mawlood et al., 2020).
Ring-Chain Isomerism
Investigations into the ring-chain isomerism of related compounds, such as ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, shed light on the dynamic behavior of these molecules in solution. This research contributes to the understanding of molecular dynamics and can influence the design of molecular switches or sensors (Pryadeina et al., 2008).
Eigenschaften
IUPAC Name |
ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-4-26-17(25)14-11-20-18-21-16(12-5-7-13(19)8-6-12)22-24(18)15(14)9-10-23(2)3/h5-11H,4H2,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWDFWUIUPMBAG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-2-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1470091.png)

![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)

![1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470099.png)

![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470101.png)

![1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470108.png)
![1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470110.png)
![3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B1470111.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B1470112.png)